N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C60H42N4 and its molecular weight is 819 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure . This compound is a key chemical component in OLED devices .
Mode of Action
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device .
Result of Action
The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability . This leads to improved performance of the OLED devices, including brighter display and longer lifespan.
Action Environment
The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). This compound interacts with various enzymes and proteins, facilitating electron transport and energy transfer processes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, thereby influencing the redox state of the interacting biomolecules .
Cellular Effects
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation cascades and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the detoxification of xenobiotics and the maintenance of cellular redox balance. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is critical for its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can localize to the nucleus, where it interacts with DNA and transcriptional machinery to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity .
Properties
IUPAC Name |
N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMXXUBQDBBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723041 | |
Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887402-92-8 | |
Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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